Cas no 1353977-70-4 ([1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester)
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1353977-70-4x500.png)
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
- tert-Butyl (1-(2-chloroacetyl)piperidin-4-yl)(methyl)carbamate
- AM94231
- [1-(2-Chloroacetyl)piperidin-4-yl]methylcarbamic acid tert-butyl ester
-
- インチ: 1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15(4)10-5-7-16(8-6-10)11(17)9-14/h10H,5-9H2,1-4H3
- InChIKey: PIPGFNWOBUDTSR-UHFFFAOYSA-N
- ほほえんだ: ClCC(N1CCC(CC1)N(C(=O)OC(C)(C)C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 333
- トポロジー分子極性表面積: 49.8
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX85090-2.5g |
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester |
1353977-70-4 | 95% | 2.5g |
$1203.00 | 2024-04-20 | |
A2B Chem LLC | AX85090-1g |
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester |
1353977-70-4 | 95% | 1g |
$677.00 | 2024-04-20 | |
Fluorochem | 083212-500mg |
1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester |
1353977-70-4 | 500mg |
£694.00 | 2022-03-01 |
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester 関連文献
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl esterに関する追加情報
Professional Introduction to [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1353977-70-4)
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 1353977-70-4, has garnered attention due to its structural features and its role in the synthesis of various pharmacologically active molecules.
The molecular framework of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester incorporates a piperidine ring, which is a common motif in many bioactive compounds. The piperidine ring contributes to the compound's solubility and bioavailability, making it a valuable intermediate in drug development. Furthermore, the presence of a chloro-acetyl group and a carbamic acid tert-butyl ester moiety enhances its reactivity, allowing for further functionalization and modification.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester has been explored as a potential precursor in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with enzymes and receptors involved in various diseases, including cancer, inflammation, and neurological disorders. The compound's ability to undergo selective modifications makes it a versatile tool for medicinal chemists.
One of the most promising applications of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is in the field of oncology. Researchers have utilized this compound to develop novel kinase inhibitors, which are essential for treating various forms of cancer. Kinases are enzymes that play a crucial role in cell signaling pathways, and their overactivity is often associated with tumor growth and progression. By inhibiting these kinases, it is possible to disrupt the signaling pathways that drive cancer cell proliferation.
Additionally, [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester has been investigated for its potential in treating inflammatory diseases. Inflammatory responses are mediated by complex signaling networks involving various enzymes and cytokines. The compound's structural features allow it to interact with key inflammatory mediators, thereby modulating the inflammatory process. This has led to the development of novel anti-inflammatory agents that exhibit potent activity in preclinical models.
The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. The chloro-acetyl group serves as a key functional handle for further derivatization, while the carbamic acid tert-butyl ester moiety provides stability during synthetic transformations. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the desired molecular framework efficiently.
Recent advancements in computational chemistry have also played a significant role in the study of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester. Molecular modeling techniques have been used to predict the binding modes of this compound with target proteins, providing valuable insights into its mechanism of action. These computational studies have helped guide the design of more effective derivatives with improved pharmacological properties.
The pharmacokinetic properties of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester have been thoroughly evaluated to ensure its suitability for therapeutic use. Studies have demonstrated that this compound exhibits good oral bioavailability and moderate metabolic stability, making it a promising candidate for further development. Additionally, its favorable pharmacokinetic profile suggests that it may be suitable for once-daily dosing regimens, enhancing patient compliance.
In conclusion, [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1353977-70-4) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its applications in oncology, inflammation, and other therapeutic areas, highlighting its importance as a building block in drug discovery.
1353977-70-4 ([1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester) 関連製品
- 2171663-32-2(4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)
- 14438-63-2(1-(2,5-dimethoxyphenyl)-2-nitroethan-1-ol)
- 1114886-21-3(2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 1251611-11-6(N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine)
- 1806749-20-1(4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride)
- 2171873-37-1(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}pentanoic acid)
- 2034263-00-6(N-(2-Chlorophenyl)-2-[4-(trifluoromethyl)phenyl]-3-thiazolidinecarboxamide)
- 328948-53-4((2E)-N-(3-methylphenyl)-3-5-(2-nitrophenyl)furan-2-ylprop-2-enamide)
- 850705-30-5(2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid)
- 1214083-46-1(1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid)




